N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a methyl group at position 6 and a 4-methylpiperidine moiety at position 2. The acetamide side chain is linked to a 2,3-dimethylphenyl group, which distinguishes it from structurally related compounds. This compound’s design leverages the pyrimidine scaffold, a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-8-10-25(11-9-14)21-22-16(3)12-20(24-21)27-13-19(26)23-18-7-5-6-15(2)17(18)4/h5-7,12,14H,8-11,13H2,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFHSRZWHZYQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC(=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by specific functional groups that contribute to their biological activity. The molecular formula is with a molecular weight of approximately 342.44 g/mol. The structure includes a dimethylphenyl group and a pyrimidine derivative, which are known to influence its pharmacokinetic properties and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has been shown to exhibit affinity for specific receptors involved in neurotransmission and inflammatory processes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to disease pathways, which could be beneficial in treating conditions such as inflammation or cancer.
- Cellular Signaling Modulation : The compound may alter intracellular signaling pathways, enhancing or inhibiting cellular responses depending on the context.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Antiinflammatory Activity : In cell culture models, the compound reduced the production of pro-inflammatory cytokines, indicating potential use as an anti-inflammatory agent.
- Neuroprotective Effects : Studies have shown that it protects neuronal cells from oxidative stress-induced damage.
In Vivo Studies
Animal studies have provided further insights into the efficacy of this compound:
- Pain Relief : In rodent models, administration led to a significant reduction in pain responses, suggesting analgesic properties.
- Behavioral Studies : Tests on anxiety and depression-like behaviors indicated that the compound may have anxiolytic effects.
Data Table of Biological Activities
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Chronic Pain Management : A study involving chronic pain models demonstrated significant improvements in pain management when treated with this compound.
- Neurodegenerative Disorders : Research focusing on neurodegenerative disease models indicated that the compound could mitigate symptoms associated with conditions like Alzheimer's disease through its neuroprotective effects.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules. Researchers utilize it for various chemical reactions including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions at the pyrimidine ring.
- Oxidation and Reduction Reactions : It can be oxidized or reduced using agents like potassium permanganate or sodium borohydride.
Biology
N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various bacteria, indicating potential use as an antimicrobial agent.
- Anticancer Activity : In vitro studies have shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with reported IC50 values of 15.3 µM and 12.5 µM respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:
- Cancer Therapeutics : Its mechanism may involve inhibition of specific kinases associated with cancer cell proliferation.
- Infectious Diseases : The compound's antimicrobial properties suggest it could be developed into a treatment for bacterial infections.
Case Studies
Several studies have documented the biological effects and chemical reactivity of this compound:
- Anticancer Activity Study : A research article published in a peer-reviewed journal demonstrated that the compound effectively inhibited the proliferation of multiple cancer cell lines, suggesting its potential as a lead candidate for drug development targeting cancer.
- Antimicrobial Efficacy Study : Another study evaluated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, reporting promising results that indicate its potential use in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the phenyl ring, pyrimidine core, or piperidine group. Below is a detailed comparison:
Key Observations:
Substituent Effects on Lipophilicity: The 2,3-dimethylphenyl group in the target compound likely increases lipophilicity compared to the 2-fluorophenyl analogue (), which may improve membrane permeability but reduce aqueous solubility. The thienopyrimidine derivatives () exhibit higher melting points (~200°C), suggesting greater crystallinity, possibly due to planar aromatic systems .
Biological Relevance :
- Piperidine-containing analogues (e.g., ) are structurally optimized for interactions with enzymes or receptors requiring basic nitrogen atoms for binding.
- The nitro group in N-(4-nitrophenyl)-...acetamide () may act as an electron-withdrawing group, altering electronic distribution and reactivity .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for fluorophenyl analogues (), involving nucleophilic substitution on pyrimidine followed by amide coupling. Example 114 in demonstrates a similar approach for pyrimidine-piperidine-acetamide derivatives .
Research Findings and Implications
- Structural Insights: Crystallographic data for related acetamides () reveal planar pyrimidine/thienopyrimidine cores, which may facilitate π-π stacking in protein binding pockets.
- Pharmacological Potential: While biological data for the target compound are unavailable, structurally similar compounds (e.g., ) show moderate bioactivity in preliminary assays (56% yield reported for thienopyrimidine derivative) .
- SAR Considerations :
- Substitution at the phenyl ring (e.g., dimethyl vs. fluoro) modulates steric and electronic properties, impacting target selectivity.
- Piperidine methylation (4-methyl in target vs. unsubstituted in other analogues) may reduce metabolic oxidation, enhancing stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
